4-Azido-5-fluoropyridine-3-carbaldehyde 4-Azido-5-fluoropyridine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1378039-78-1
VCID: VC2730597
InChI: InChI=1S/C6H3FN4O/c7-5-2-9-1-4(3-12)6(5)10-11-8/h1-3H
SMILES: C1=C(C(=C(C=N1)F)N=[N+]=[N-])C=O
Molecular Formula: C6H3FN4O
Molecular Weight: 166.11 g/mol

4-Azido-5-fluoropyridine-3-carbaldehyde

CAS No.: 1378039-78-1

Cat. No.: VC2730597

Molecular Formula: C6H3FN4O

Molecular Weight: 166.11 g/mol

* For research use only. Not for human or veterinary use.

4-Azido-5-fluoropyridine-3-carbaldehyde - 1378039-78-1

Specification

CAS No. 1378039-78-1
Molecular Formula C6H3FN4O
Molecular Weight 166.11 g/mol
IUPAC Name 4-azido-5-fluoropyridine-3-carbaldehyde
Standard InChI InChI=1S/C6H3FN4O/c7-5-2-9-1-4(3-12)6(5)10-11-8/h1-3H
Standard InChI Key LVJCFVXZLPITMU-UHFFFAOYSA-N
SMILES C1=C(C(=C(C=N1)F)N=[N+]=[N-])C=O
Canonical SMILES C1=C(C(=C(C=N1)F)N=[N+]=[N-])C=O

Introduction

Chemical Properties and Structure

Basic Identification

4-Azido-5-fluoropyridine-3-carbaldehyde is characterized by several key identifiers that distinguish it within chemical databases and literature:

PropertyValue
CAS Number1378039-78-1
Molecular FormulaC₆H₃FN₄O
Molecular Weight166.11 g/mol
IUPAC Name4-Azido-5-fluoropyridine-3-carbaldehyde

The compound belongs to the class of functionalized pyridines, featuring three key reactive groups: an azide moiety at the 4-position, a fluorine atom at the 5-position, and an aldehyde group at the 3-position.

Structural Characteristics

The molecular structure of 4-Azido-5-fluoropyridine-3-carbaldehyde integrates several important functional elements:

  • A pyridine ring serving as the core heterocyclic scaffold

  • An azido (N₃) group at position 4, providing a reactive handle for click chemistry and other transformations

  • A fluorine substituent at position 5, enhancing metabolic stability and modifying electronic properties

  • An aldehyde group at position 3, offering versatility for further synthetic modifications

This combination of functional groups creates a molecule with unique electronic distribution and reactivity patterns. The electron-withdrawing nature of both the fluorine atom and the pyridine nitrogen influences the reactivity of the azide and aldehyde functionalities, making this compound particularly valuable for regioselective transformations.

Synthesis Methods

Nucleophilic Aromatic Substitution

Chemical Reactivity

Azide-Based Transformations

The azide group in 4-Azido-5-fluoropyridine-3-carbaldehyde enables several important reaction pathways:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

One of the most valuable applications of azide-containing compounds is their participation in click chemistry, particularly CuAAC reactions:

  • The azide group reacts selectively with terminal alkynes in the presence of copper(I) catalysts

  • This reaction produces 1,4-disubstituted 1,2,3-triazoles with high regioselectivity

  • The reaction typically proceeds under mild conditions with high yields

This reactivity is exemplified in the synthesis of compounds like [18F]fluoropyridine–candesartan, where similar azide-containing fluoropyridines undergo click reactions with alkyne-bearing partners to create complex bioactive molecules .

Staudinger Reduction

The azide functionality can be converted to an amine through the Staudinger reduction:

  • Treatment with phosphines (typically triphenylphosphine) generates an iminophosphorane intermediate

  • Subsequent hydrolysis yields the corresponding primary amine

  • This transformation occurs under mild conditions and tolerates many other functional groups

Aldehyde Transformations

The 3-carbaldehyde group provides additional synthetic versatility:

  • Nucleophilic additions with organometallic reagents (Grignard, organolithium)

  • Reductive amination for the synthesis of amino derivatives

  • Wittig and related olefination reactions

  • Aldol and related condensation reactions

  • Reduction to primary alcohols or oxidation to carboxylic acids

Influence of Fluorine Substitution

The fluorine atom at the 5-position significantly influences the compound's reactivity:

  • Enhanced electrophilicity of the pyridine ring due to the electron-withdrawing effect

  • Modified regioselectivity in nucleophilic addition reactions

  • Increased metabolic stability in biological systems

  • Altered physical properties including lipophilicity and pKa values

Research has shown that fluorinated pyridine derivatives exhibit different reactivity profiles in cycloaddition reactions compared to their non-fluorinated analogs, making them valuable building blocks in medicinal chemistry and materials science.

Applications in Chemical Research

Pharmaceutical Development

4-Azido-5-fluoropyridine-3-carbaldehyde serves as a valuable intermediate in pharmaceutical research:

Synthesis of Bioactive Heterocycles

The compound's multifunctional nature makes it ideal for the construction of complex heterocyclic scaffolds found in medicinal chemistry:

  • Development of kinase inhibitors containing fluorinated pyridine cores

  • Synthesis of antibacterial agents leveraging the unique electronic properties of fluorinated heterocycles

  • Creation of peptidomimetics through triazole formation

Radiochemistry Applications

The structure of 4-Azido-5-fluoropyridine-3-carbaldehyde makes it relevant to radiopharmaceutical development, as evidenced by related work on [18F]fluoropyridine derivatives:

  • The fluorine position provides a site for potential 18F-labeling for PET imaging applications

  • The azide functionality enables bioconjugation through click chemistry

  • These features allow for the development of targeted molecular imaging agents

Materials Science

Azido-fluoropyridine derivatives have emerging applications in materials science:

  • Precursors for nitrogen-rich polymeric materials

  • Building blocks for fluorinated heterocyclic polymers with specialized properties

  • Components in thermally responsive materials due to the reactive nature of the azide group

The thermal decomposition behavior of similar azidopyridines has been studied, revealing that the lack of hydrogen atoms in these structures favors the formation of planar polyconjugated carbon–nitrogen networks with porphyrin-like structures through complex chain polymerization mechanisms .

Safety MeasureImplementation
Personal ProtectionUse appropriate PPE including gloves, lab coat, and safety glasses
StorageStore in cool, dry conditions away from acids and oxidizing agents
Scale LimitationsAvoid working with large quantities; handle on appropriate laboratory scale
Thermal ControlMaintain reaction temperatures below 50°C when possible
Waste DisposalFollow institutional protocols for disposal of azide-containing waste

Safety data sheets should be consulted for specific handling instructions before working with this compound.

Current Research and Future Perspectives

Emerging Applications

Recent research highlights several promising directions for 4-Azido-5-fluoropyridine-3-carbaldehyde and related compounds:

  • Development of novel fluorinated heterocyclic building blocks for medicinal chemistry

  • Expansion of click chemistry applications in bioconjugation and materials science

  • Exploration of transition-metal-free reactions utilizing the azide functionality

Research has demonstrated the importance of azides in organic synthesis, particularly in stereoselective amination reactions under mild conditions, which is beneficial for synthesizing complex molecules with precise stereochemical control.

Synthetic Methodology Advancement

Continuing methodological improvements include:

  • Development of more efficient and selective synthetic routes to azido-fluoropyridines

  • Exploration of novel catalytic systems for transformations of these multifunctional building blocks

  • Investigation of flow chemistry approaches to manage the potential hazards associated with azide chemistry

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